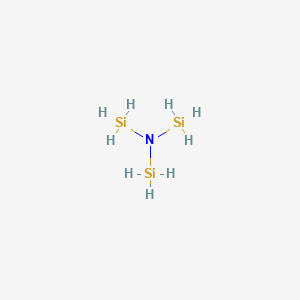

Trisilylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

InChI |

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSJXMPCFODQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([SiH3])([SiH3])[SiH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-16-3 | |

| Record name | Silanamine, N,N-disilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

history and discovery of Trisilylamine

An In-depth Technical Guide on the History and Discovery of Trisilylamine

This guide provides a comprehensive overview of the history, discovery, synthesis, and structural elucidation of this compound (N(SiH₃)₃). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique chemical properties and bonding of this foundational organosilicon compound.

The journey of this compound's discovery begins in the early 20th century, a period of significant advancement in inorganic chemistry.

Pioneering Synthesis: The first successful synthesis of this compound was reported in 1921 by the renowned German chemist Alfred Stock and his colleague Karl Somieski.[1][2][3][4][5] Their work, a landmark in the study of silicon hydrides and their derivatives, involved the gas-phase reaction of monochlorosilane (SiH₃Cl) with ammonia (NH₃).[1][3] This foundational method laid the groundwork for all subsequent investigations into silylamines.

Early Challenges: Initial research into this compound was fraught with difficulties. The compound proved to be highly reactive, colorless, and spontaneously flammable in air, making it challenging to handle and purify.[1][3][4][5] The primary synthetic reaction also produced a significant amount of solid ammonium chloride as a byproduct, which complicated the isolation of the desired liquid product.[1][6][7]

The Structural Puzzle: The most compelling aspect of this compound that emerged from early studies was its unexpected molecular structure. Unlike its carbon analogue, trimethylamine ((CH₃)₃N), which has a well-established pyramidal geometry, experimental evidence began to suggest a planar arrangement of the silicon and nitrogen atoms in this compound. This structural anomaly sparked decades of academic inquiry into the nature of the silicon-nitrogen bond.

A timeline of key events in the discovery and structural elucidation of this compound is presented below.

Synthesis and Experimental Protocols

While various methods have been developed, the classical synthesis remains a cornerstone for producing this compound.

Classical Synthesis: Ammonolysis of Monochlorosilane

The most common method for preparing this compound is the reaction of monochlorosilane with ammonia.[1] The overall reaction is as follows:

3 SiH₃Cl + 4 NH₃ → N(SiH₃)₃ + 3 NH₄Cl[1][3]

This reaction is spontaneous and highly exothermic.[3][4][5] It can be carried out in either the gas phase or the liquid phase.

Detailed Experimental Protocol (Liquid Phase Synthesis)

The liquid phase synthesis offers better control over the reaction.

-

Apparatus: A multi-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, a low-temperature thermometer, and a dry ice condenser is typically used. The entire system must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and product.

-

Procedure:

-

An anhydrous solvent, such as toluene, is charged into the reaction flask and cooled to approximately -78 °C using a dry ice/acetone bath.[6]

-

Monochlorosilane gas is then condensed into the cold solvent to form a solution.[6]

-

Anhydrous ammonia gas is slowly bubbled through the stirred solution.[6] The temperature should be carefully maintained between -78 °C and -60 °C.[6]

-

A white precipitate of ammonium chloride will form immediately.[6]

-

After the addition of ammonia is complete, the mixture is allowed to warm slowly to room temperature and stirred for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[6]

-

-

Purification:

-

The solid ammonium chloride byproduct is removed by filtration under an inert atmosphere.[6] The filter cake is typically washed with fresh, cold solvent to recover any entrained product.

-

The this compound is then isolated from the filtrate by fractional distillation.[6] Due to its low boiling point (52 °C), care must be taken to avoid losses.[3][4][5][6]

-

Molecular Structure and Bonding: A Planar Anomaly

The defining feature of this compound is the planar geometry of its Si₃N skeleton, which contrasts sharply with the pyramidal structure of its carbon counterpart, trimethylamine.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise structural parameters of this compound.[1][2][8][9][10]

| Parameter | This compound (N(SiH₃)₃) | Trimethylamine (N(CH₃)₃) |

| N-X Bond Length (Å) | 1.734 ± 0.002[9] | 1.451 ± 0.003 |

| X-N-X Bond Angle (°) | 119.7 ± 0.1[1][9] | ~111[1] |

| Molecular Geometry | Trigonal Planar[11][12][13][14][15] | Trigonal Pyramidal[12][13][14] |

| N Atom Hybridization | sp²[1][11][12][13] | sp³[12][13] |

Table 1: Comparison of structural parameters for this compound and trimethylamine.

The Si-N-Si bond angle of nearly 120° is indicative of sp² hybridization at the nitrogen atom, which is unexpected for a saturated amine.

Theoretical Explanations

Several theories have been proposed to explain the planarity and the nature of the Si-N bond.

-

pπ–dπ Bonding: This is the most widely cited explanation.[1][11][13] It postulates that the lone pair of electrons on the nitrogen atom, residing in a 2p orbital, is delocalized into the empty, low-lying 3d orbitals of the three adjacent silicon atoms.[11][13][14] This overlap forms a dative π-bond, which imparts partial double-bond character to the Si-N bonds.[11][13] This delocalization stabilizes the planar conformation and reduces the basicity of the nitrogen atom.[13][16]

-

Negative Hyperconjugation: More recent computational studies, using techniques like Natural Bond Orbital (NBO) analysis, suggest that negative hyperconjugation plays a significant role.[1] This model describes the delocalization of the nitrogen lone pair (a non-bonding orbital, n) into the antibonding sigma orbitals (σ) of the silicon-hydrogen bonds (n → σSi-H). This interaction also reduces electron density on the nitrogen, lessens lone pair-bond pair repulsion, and favors a planar arrangement.[1]

Spectroscopic Characterization

Spectroscopic methods have provided crucial experimental evidence to support the theoretical models of this compound's structure and bonding.

Gas-Phase Electron Diffraction (GED)

-

Principle: GED is a powerful technique for determining the geometric structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecule, and the resulting diffraction pattern is analyzed to determine internuclear distances and bond angles.

-

Experimental Protocol:

-

A gaseous sample of purified this compound is introduced into a high-vacuum chamber.

-

A monochromatic beam of electrons (typically accelerated to ~40 keV) is directed through the gas jet.[10]

-

The scattered electrons produce a diffraction pattern on a photographic plate or a digital detector.[10]

-

The radially symmetric diffraction intensities are measured as a function of the scattering angle.

-

This data is mathematically transformed into a radial distribution curve, from which bond lengths, bond angles, and torsional angles can be derived by fitting to a molecular model.

-

-

Key Findings: GED studies by Hedberg in 1955 were the first to provide definitive evidence for the planar Si₃N skeleton of this compound.[2][10] Later, more precise studies refined these measurements, confirming the Si-N-Si angle to be 119.7°.[1][8][9]

Vibrational Spectroscopy (IR and Raman)

-

Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number and activity (i.e., whether a mode is IR or Raman active) of these modes are determined by the molecule's symmetry.

-

Experimental Protocol:

-

For IR spectroscopy, a beam of infrared radiation is passed through a gas cell containing this compound vapor. The frequencies at which radiation is absorbed are recorded.

-

For Raman spectroscopy, a high-intensity monochromatic light source (a laser) is directed at the sample. The scattered light is collected and analyzed for frequency shifts relative to the incident light.

-

The sample can be in a gaseous, liquid, or solid state (condensed at low temperature).

-

-

Key Findings: The vibrational spectra of this compound are relatively simple for a 13-atom molecule. The observed number of IR and Raman active bands is consistent with the C₃h point group, which corresponds to a planar Si₃N skeleton.[1][2] This provides strong corroborating evidence for the structure determined by GED.

| Wavenumber (cm⁻¹) (N(SiH₃)₃) | Wavenumber (cm⁻¹) (N(SiD₃)₃) | Assignment |

| 2167 | 1575 | Si-H (Si-D) stretch |

| 996 | 963 | Si₃N asymmetric stretch |

| 944 | 698 | SiH₃ (SiD₃) deformation |

| 748 | 587 | SiH₃ (SiD₃) rock |

| 490 | 459 | Si₃N symmetric stretch |

Table 2: Selected vibrational frequencies for this compound and its deuterated analogue, this compound-d9.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹⁵N and ²⁹Si NMR spectroscopy provides direct information about the electronic environment at the nitrogen and silicon nuclei. Chemical shifts (δ) and spin-spin coupling constants (J) are sensitive to hybridization, bond polarity, and electron delocalization.

-

Experimental Protocol:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Due to the low natural abundance of ¹⁵N (0.37%) and ²⁹Si (4.7%), isotopically enriched samples or specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often required to obtain spectra with a good signal-to-noise ratio in a reasonable time.[1]

-

The sample is placed in a high-field NMR spectrometer, and the respective spectra are acquired.

-

-

Key Findings: The chemical shifts and coupling constants observed for this compound are consistent with the proposed bonding models involving significant electron delocalization from the nitrogen to the silicon atoms.[1] Comparing these parameters across a series of silylamines provides strong experimental support for the theoretical models that explain the unique planar structure of this compound.[1]

References

- 1. This compound | 13862-16-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DE102011075974A1 - Process for the preparation of this compound in the gas phase - Google Patents [patents.google.com]

- 4. US20140161705A1 - Process for the preparation of this compound from monochlorosilane and ammonia - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US20130209343A1 - Liquid phase synthesis of this compound - Google Patents [patents.google.com]

- 7. EP2818448A1 - Process for making this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 10. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl( tert -butyl)(trichlorosilyl)phosphine - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02888J [pubs.rsc.org]

- 11. This compound NSiH33 has a A Planar geometry B Tetrahedral class 11 chemistry CBSE [vedantu.com]

- 12. Why trimethylamine si pyramidal but trisiluylamine is planar ? [allen.in]

- 13. quora.com [quora.com]

- 14. iitchemistry.quora.com [iitchemistry.quora.com]

- 15. This compound SiH33N ATrigonal pyramidal and acidic class 11 chemistry CBSE [vedantu.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Early Synthesis of Trisilylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early synthesis methods for Trisilylamine ((SiH₃)₃N), a compound of significant interest in materials science and semiconductor manufacturing. The focus is on the foundational work that established the basis for all subsequent synthetic routes. This document details the original experimental protocols, quantitative data, and reaction pathways.

Core Synthesis and Reaction Stoichiometry

The first successful synthesis of this compound was reported in 1921 by Alfred Stock and Karl Somieski. Their method, which remains a cornerstone of silylamine chemistry, involves the gas-phase reaction of monochlorosilane (SiH₃Cl) with ammonia (NH₃) at room temperature.[1]

The overall stoichiometry of the reaction is as follows:

3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl [1][2][3]

This reaction is a spontaneous and exothermic process that yields this compound and solid ammonium chloride as a byproduct.[1][3] To drive the reaction to completion and achieve a quantitative yield of this compound, an excess of monochlorosilane is utilized.[1]

Reaction Intermediates and Byproducts

The formation of this compound is understood to proceed through stepwise substitution of the hydrogen atoms of ammonia with silyl groups. This involves the formation of monosilylamine (SiH₃NH₂) and disilylamine ((SiH₃)₂NH) as reaction intermediates. The presence of these intermediates highlights the complexity of the reaction mechanism beyond the simple stoichiometric equation.

The primary byproduct of this synthesis is solid ammonium chloride (NH₄Cl), which precipitates during the reaction.[1] The formation of this solid byproduct presents challenges in product purification.

Experimental Protocols of Early Synthesis Methods

While modern adaptations of this compound synthesis exist, the early methods developed by Stock and Somieski laid the essential groundwork. The following is a reconstruction of the likely experimental protocol based on available historical data.

Reactants and Apparatus

-

Monochlorosilane (SiH₃Cl): A volatile and reactive gas.

-

Ammonia (NH₃): A gas at room temperature.

-

Reaction Vessel: A glass apparatus suitable for gas-phase reactions, likely equipped with inlets for the reactant gases and an outlet for the product mixture. The design would have allowed for the separation of the solid byproduct from the gaseous and liquid products.

-

Purification Apparatus: A distillation setup for the fractional distillation of the crude liquid product.

Synthesis Procedure

-

Reaction Setup: A reaction vessel is evacuated to remove air and moisture, which can react with the silane precursors.

-

Introduction of Reactants: Gaseous monochlorosilane and ammonia are introduced into the reaction vessel. An excess of monochlorosilane is used to ensure the complete conversion of ammonia and to maximize the yield of this compound. The reaction proceeds spontaneously at room temperature.

-

Reaction: As the gases mix, a white solid, ammonium chloride, immediately precipitates on the walls of the vessel.

-

Separation of Byproduct: The gaseous product mixture, containing this compound, unreacted monochlorosilane, and any volatile intermediates, is separated from the solid ammonium chloride. This was likely achieved by pumping the gaseous products through a cooled trap to condense the this compound and other volatile components, leaving the solid ammonium chloride behind.

-

Purification: The condensed liquid is then purified by fractional distillation to separate the this compound (boiling point: 52°C) from any remaining monochlorosilane and other impurities.

Quantitative Data from Early Syntheses

Quantitative data from the original 1921 publication is not extensively detailed in modern summaries. However, it is consistently reported that the use of excess monochlorosilane resulted in a quantitative yield of this compound.

| Parameter | Value | Citation |

| Yield | Quantitative (with excess SiH₃Cl) | [1] |

| Boiling Point | 52 °C | [1] |

| Melting Point | -105.6 °C | [1] |

| Physical State at STP | Colorless, mobile liquid | [1] |

Reaction Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key reaction pathway and the general experimental workflow for the early synthesis of this compound.

Caption: Overall reaction for the synthesis of this compound.

Caption: Experimental workflow for early this compound synthesis.

Conclusion

The pioneering work of Stock and Somieski in the early 20th century provided the fundamental method for synthesizing this compound. Their gas-phase reaction of monochlorosilane and ammonia, though conceptually straightforward, established the key principles and challenges, such as the management of the solid ammonium chloride byproduct, that would influence all subsequent developments in silylamine chemistry. This foundational knowledge remains relevant for researchers and professionals in fields where high-purity silicon-nitrogen compounds are essential.

References

- 1. DE102011075974A1 - Process for the preparation of this compound in the gas phase - Google Patents [patents.google.com]

- 2. US9463978B2 - Process for making this compound - Google Patents [patents.google.com]

- 3. US20140161705A1 - Process for the preparation of this compound from monochlorosilane and ammonia - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Geometry of Trisilylamine: Planar vs. Pyramidal

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The striking difference in molecular geometry between trisilylamine ((SiH₃)₃N) and its carbon analogue, trimethylamine ((CH₃)₃N), represents a classic case study in structural chemistry. While valence shell electron pair repulsion (VSEPR) theory accurately predicts a trigonal pyramidal shape for trimethylamine, this compound adopts a highly unusual trigonal planar configuration. This technical guide provides a comprehensive analysis of the structural and electronic factors governing this divergence. It consolidates quantitative data from key experimental studies, details the methodologies used for its structural determination, and illustrates the underlying chemical principles through logical diagrams.

A Tale of Two Amines: Comparative Molecular Geometry

The fundamental distinction between these two molecules lies in the geometry around the central nitrogen atom. Trimethylamine exhibits the expected pyramidal structure, consistent with sp³ hybridization and the presence of a stereochemically active lone pair of electrons. In stark contrast, this compound is planar, a finding that points to a different hybridization state and unique electronic interactions.[1][2]

This planarity is not a minor deviation but a fundamental structural feature, confirmed by numerous experimental studies.[3][4][5][6] The Si₃N skeleton is coplanar, with the Si-N-Si bond angles being almost exactly 120°.[7]

Quantitative Structural Data

The geometric parameters for both molecules have been precisely determined, primarily through gas-phase electron diffraction (GED) and X-ray crystallography. The data unequivocally supports the pyramidal and planar assignments.

| Parameter | This compound ((SiH₃)₃N) | Trimethylamine ((CH₃)₃N) | Experimental Method |

| Geometry at Nitrogen | Trigonal Planar | Trigonal Pyramidal | GED, X-ray Diffraction |

| X-N-X Bond Angle | 119.7° ± 0.1°[3][7] | ~108° - 110.9°[8][9][10] | Gas Electron Diffraction |

| N-X Bond Length | 1.734 ± 0.002 Å[3][7] | ~1.47 Å[9] | Gas Electron Diffraction |

| N Atom Hybridization | sp²[1][5][6][11] | sp³[1][9] | Inferred from Geometry |

Note: A slight apparent deviation from perfect 120° planarity in some this compound studies is attributed to a vibrational "shrinkage effect" rather than a true non-planar ground state.[3][4][7]

The Electronic Basis for Planarity in this compound

The planar structure of this compound is a direct consequence of electronic delocalization, which is absent in trimethylamine. This phenomenon is primarily explained by the concept of pπ-dπ bonding.

Hybridization and pπ-dπ Back-Bonding

In this compound, the central nitrogen atom adopts sp² hybridization.[5][6][11] This leaves a lone pair of electrons in a p orbital perpendicular to the plane of the Si₃N skeleton. Silicon, being a third-period element, has accessible, low-lying, and vacant 3d orbitals.

The core of the explanation lies in the overlap between the filled 2p orbital of nitrogen and the empty 3d orbitals of the three silicon atoms.[1][12] This overlap allows the nitrogen lone pair to be delocalized into the silicon d-orbitals, creating a "pπ-dπ" bond.[13] This delocalization has two major consequences:

-

Enforces Planarity : Maximum overlap between the nitrogen p-orbital and the silicon d-orbitals can only be achieved in a planar arrangement.

-

Strengthens and Shortens the Si-N Bond : The delocalization introduces partial double-bond character to the Si-N bonds, resulting in a shorter bond length (1.734 Å) than expected for a typical Si-N single bond.[5]

In contrast, the carbon atoms in trimethylamine have no available low-energy d-orbitals. Therefore, the nitrogen lone pair remains localized in an sp³ hybrid orbital, resulting in the predicted pyramidal geometry.[1]

Caption: Logical flow from hybridization to pπ-dπ bonding and its geometric consequences.

Complementary Theories

While pπ-dπ bonding is the principal explanation, advanced computational studies suggest other interactions contribute to this compound's planarity. These include:

-

n→σ Hyperconjugation: Donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ) of the Si-H bonds.[5][14]

-

Electrostatic Repulsion : The significant polarity of the N-Si bond (due to silicon's lower electronegativity) leads to repulsion between the partially positive silyl groups, favoring a planar arrangement that maximizes their separation.[14]

Experimental Protocols

The structural characterization of this compound relies on sophisticated experimental techniques for synthesis and analysis.

Synthesis of this compound

A common laboratory and industrial synthesis involves the reaction of a chlorosilane with ammonia. The reaction must be carefully controlled to maximize the yield of this compound and minimize the formation of by-products like disilylamine and polysilazanes.

General Protocol (Liquid Phase):

-

Reactor Preparation : A reactor is charged with a reaction mixture of previously synthesized this compound and monochlorosilane (SiH₃Cl). The temperature and pressure are controlled to maintain this compound in the liquid phase, which acts as a solvent for the reaction.[15]

-

Ammonolysis : Gaseous ammonia (NH₃) is introduced into the reactor. Monochlorosilane is maintained in stoichiometric excess relative to the ammonia.[15] The reaction proceeds as follows: 3 SiH₃Cl + 4 NH₃ → (SiH₃)₃N + 3 NH₄Cl(s)

-

Crude Mixture Formation : The reaction yields a crude mixture containing liquid this compound, dissolved monochlorosilane, and solid ammonium chloride.

-

Purification : The crude product is purified, typically through distillation, to separate the volatile this compound from the solid ammonium chloride and any unreacted starting materials. Purity levels exceeding 90% can be achieved.[5][15]

-

Solid Removal : The ammonium chloride by-product is removed from the reactor.

Caption: A generalized workflow for the liquid-phase synthesis of this compound.

Structural Determination by Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular forces.[16][17]

Methodology:

-

Sample Introduction : A gaseous sample of the molecule (e.g., this compound) is introduced into a high-vacuum chamber as a molecular beam.

-

Electron Beam Interaction : A high-energy beam of electrons is fired perpendicular to the molecular beam.

-

Scattering : The electrons are scattered by the electrostatic potential of the atoms within the molecules. The scattering process creates an interference pattern due to the fixed distances between the atoms.[16][18]

-

Detection : The scattered electrons form a radially symmetric diffraction pattern on a detector (historically, photographic plates; now, digital sensors).

-

Data Processing : The intensity of the diffraction pattern is measured as a function of the scattering angle. This total intensity is composed of atomic and molecular scattering components.[16]

-

Structural Refinement : The experimental molecular scattering curve is extracted and compared against theoretical curves calculated for a given molecular model. A least-squares fitting process is used to refine the model's geometric parameters (bond lengths, bond angles) until the calculated curve best matches the experimental data.[16]

Caption: A simplified workflow for determining molecular structure using GED.

Conclusion

The planar geometry of this compound is a well-established structural feature that deviates significantly from the pyramidal structure of trimethylamine. This guide has demonstrated that this planarity is robustly supported by quantitative experimental data from gas electron diffraction and other techniques. The prevailing theoretical explanation is the delocalization of the nitrogen lone pair into the vacant 3d orbitals of silicon via pπ-dπ bonding, a mechanism unavailable to carbon. This interaction, possibly aided by hyperconjugation and electrostatic effects, stabilizes the sp² hybridized state of nitrogen and enforces a trigonal planar arrangement. The synthesis and analytical protocols detailed herein provide the framework through which these fundamental molecular properties are investigated and understood.

References

- 1. iitchemistry.quora.com [iitchemistry.quora.com]

- 2. This compound | 13862-16-3 | Benchchem [benchchem.com]

- 3. New electron-diffraction study of the molecular dimensions and planarity of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. Buy this compound | 13862-16-3 [smolecule.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. trimethylamine - Molecule of the Month - August 2004 - HTML version [chm.bris.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Trimethylamine | 75-50-3 [chemicalbook.com]

- 11. brainly.in [brainly.in]

- 12. Internal pie bonding in silylamine | PPTX [slideshare.net]

- 13. The (p→d)π-bond in this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EP2818448A1 - Process for making this compound - Google Patents [patents.google.com]

- 16. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. osti.gov [osti.gov]

Theoretical Underpinnings of Bonding in Trisilylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trisilylamine, N(SiH₃)₃, presents a fascinating case study in chemical bonding, defying simple valence bond theory predictions. Unlike its pyramidal organic analog, trimethylamine, this compound exhibits a planar geometry at the nitrogen center. This structural anomaly has been the subject of extensive theoretical and experimental investigation, challenging and refining our understanding of bonding involving second-row elements. This technical guide provides an in-depth analysis of the theoretical models proposed to explain the unique bonding in this compound, supported by a summary of key experimental data and methodologies. The prevailing explanations, centering on the concepts of pπ–dπ bonding and negative hyperconjugation, are explored in detail. This document is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development who encounter silylamine moieties in their work.

The Structural Anomaly: Planarity of this compound

The core of the discussion surrounding this compound's bonding lies in its molecular geometry. While Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts a trigonal pyramidal structure for trimethylamine, N(CH₃)₃, with sp³ hybridization at the nitrogen atom, this compound adopts a planar configuration.[1][2] This planarity suggests an sp² hybridization for the nitrogen atom, with the lone pair residing in a p-orbital.[1][3] This structural difference points to a significant delocalization of the nitrogen lone pair, a phenomenon not observed in its carbon counterpart.

Theoretical Models of Bonding in this compound

Two primary theoretical models have been proposed to account for the planarity and the nature of the nitrogen-silicon (N-Si) bond in this compound.

The pπ–dπ Bonding Model

The traditional explanation for the planarity of this compound involves the concept of pπ–dπ back-bonding.[1][2] In this model, the lone pair of electrons in the nitrogen's 2p orbital is delocalized into the vacant 3d orbitals of the three silicon atoms.[1][2] This overlap forms a partial π-bond, which strengthens and shortens the N-Si bond and enforces a planar geometry at the nitrogen atom to maximize orbital overlap.[1] This delocalization of the lone pair also explains the observed low basicity of this compound compared to other amines.

Negative Hyperconjugation (n → σ*)

More recent and sophisticated computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, have emphasized the role of negative hyperconjugation.[4][5] This model proposes that the nitrogen lone pair (n) delocalizes into the antibonding sigma orbitals (σ) of the silicon-hydrogen (Si-H) bonds.[4][5] This n → σ interaction effectively disperses the electron density from the nitrogen atom, reducing lone pair-bond pair repulsion and stabilizing the planar conformation.[4] While the contribution of d-orbitals is now considered modest, the n → σ* negative hyperconjugation is seen as a key factor in the electronic delocalization.[5][6]

Experimental Evidence

The theoretical models are substantiated by a range of experimental data, primarily from gas-phase electron diffraction and low-temperature X-ray crystallography. These techniques have provided precise measurements of bond lengths and angles, confirming the planar nature of the Si₃N skeleton.

Quantitative Structural Data

The following tables summarize the key structural parameters of this compound determined from experimental studies.

| Parameter | Gas-Phase Electron Diffraction | Low-Temperature X-ray Crystallography (115 K) |

| Si-N Bond Length (Å) | 1.734 ± 0.002[7] | 1.730(5)[8] |

| Si-N-Si Bond Angle (°) | 119.7 ± 0.1[7] | - |

| Crystal System | - | Triclinic[8] |

| Space Group | - | P-1[9] |

| a (Å) | - | 6.84[8] |

| b (Å) | - | 8.17[8] |

| c (Å) | - | 6.87[8] |

| α (°) | - | 95.5[8] |

| β (°) | - | 119.1[8] |

| γ (°) | - | 98.6[8] |

Experimental and Computational Methodologies

A detailed understanding of the experimental and computational protocols is crucial for a critical evaluation of the findings.

Synthesis of this compound

This compound is typically synthesized by the reaction of a monohalosilane (e.g., monochlorosilane) with anhydrous ammonia in a suitable anhydrous solvent at low temperatures (-100°C to 0°C). The reaction is followed by filtration to remove solid by-products (e.g., ammonium chloride) and subsequent isolation and purification of the this compound product by distillation.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions. A generalized protocol involves:

-

Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Structural Refinement: The diffraction data is analyzed to determine the internuclear distances and bond angles.

Low-Temperature X-ray Crystallography

This method provides the precise atomic arrangement in the solid state. A typical workflow includes:

-

Crystal Growth: Single crystals of this compound are grown in situ at low temperatures.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Computational Chemistry Protocols

Theoretical studies on this compound often employ Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. A general computational protocol involves:

-

Model Building: The initial molecular structure of this compound is constructed.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

NBO Analysis: The electronic wavefunction is analyzed to understand bonding, orbital interactions, and charge distribution.

Visualizing the Bonding Models

The following diagrams, generated using the DOT language, illustrate the key concepts in this compound bonding.

Conclusion

The study of this compound's bonding provides a compelling example of how experimental observations can drive the evolution of chemical bonding theories. The initial pπ–dπ bonding model, while intuitive, has been refined by more rigorous computational approaches that highlight the significance of negative hyperconjugation. Both models, however, converge on the central theme of nitrogen lone pair delocalization as the driving force for the molecule's planarity. For researchers in materials science and drug development, a thorough understanding of these bonding principles is essential for predicting the structure, reactivity, and properties of molecules containing silylamine functionalities. The interplay of experimental data and theoretical calculations continues to provide a deeper insight into the nuanced world of chemical bonding.

References

- 1. US20130209343A1 - Liquid phase synthesis of this compound - Google Patents [patents.google.com]

- 2. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl( tert -butyl)(trichlorosilyl)phosphine - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02888J [pubs.rsc.org]

- 3. US20150259206A1 - Process for producing pure this compound - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Determination of the molecular structure of tris(trimethylsilyl)amine in the gas phase by electron diffraction | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Properties of Trisilylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trisilylamine ((SiH₃)₃N) is a molecule of significant interest in inorganic chemistry due to its unique electronic and structural properties, which deviate substantially from its carbon analog, trimethylamine. Quantum chemical calculations have been pivotal in elucidating the underlying reasons for its planar geometry, bonding characteristics, and vibrational behavior. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, presenting key quantitative data, detailing computational methodologies, and visualizing the fundamental principles governing its structure.

Introduction: The Planarity Anomaly of this compound

Unlike the pyramidal structure of trimethylamine, which is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, this compound adopts a planar configuration around the central nitrogen atom.[1] This planarity, confirmed by experimental methods such as gas-phase electron diffraction and crystallography, points to a unique bonding scenario within the Si₃N skeleton.[1][2][3] The nitrogen atom in this compound exhibits sp² hybridization, in stark contrast to the sp³ hybridization found in trimethylamine.[2][4][5] This structural difference significantly reduces the basicity and nucleophilicity of the nitrogen atom in this compound.[1] Quantum chemical calculations have been essential in moving beyond simplified bonding models to provide a detailed, quantitative understanding of this molecule.

Molecular Geometry: Experimental and Computational Consensus

Quantum chemical calculations have successfully reproduced the experimentally observed geometry of this compound. The key structural parameters from various computational and experimental methods are summarized below. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) consistently predict a planar or near-planar structure with Si-N-Si bond angles of approximately 120°.[3][4][5]

| Parameter | Method | Value | Reference |

| Si-N Bond Length | Gas-phase Electron Diffraction | 1.734 ± 0.002 Å | [3] |

| Gas-phase Electron Diffraction | 1.738 ± 0.020 Å | [3] | |

| Crystallography (115 K) | 1.730(5) Å | [2] | |

| DFT/NBO Analysis | (not specified) | [5] | |

| Si-N-Si Bond Angle | Gas-phase Electron Diffraction | 119.7 ± 0.1° | [3] |

| Gas-phase Electron Diffraction | ~119.5° | [4] | |

| DFT/NBO Analysis | 120° | [5] |

Electronic Structure and Bonding Theories

The planarity of this compound has been a subject of extensive theoretical investigation. Early theories invoked a pπ-dπ back-bonding mechanism, where the nitrogen lone pair delocalizes into vacant d-orbitals on the silicon atoms.[5][6] However, more recent and sophisticated analyses, particularly Natural Bond Orbital (NBO) analysis, suggest that other effects are more dominant.

Negative Hyperconjugation: NBO analyses indicate that the primary stabilizing interaction is the delocalization of the nitrogen lone pair (a pure p-orbital in an sp² hybridized system) into the antibonding σ* orbitals of the silicon-hydrogen bonds (n → σ*Si-H).[1][5] This interaction reduces electron density on the nitrogen, lessens lone pair-bond pair repulsion, and strongly favors a planar geometry.[1]

Electrostatic Repulsion: Computational studies have also shown that long-range electrostatic repulsion between the partially positive silicon atoms (Si⁺⋯Si⁺) is a significant factor contributing to the planarity of the Si₃N skeleton.[2][3]

Caption: Key electronic interaction stabilizing the planar geometry of this compound.

Computational Protocols

Quantum chemical calculations of this compound properties typically follow a standardized workflow. The choice of theoretical method and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Methodologies

-

Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost. Hybrid functionals like B3LYP are frequently used.[3][7]

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects more explicitly and is often used for higher-accuracy geometry optimizations and energy calculations.[3][8]

-

Hartree-Fock (HF): While less accurate due to the neglect of electron correlation, HF can serve as a starting point for more advanced calculations.[9]

Basis Sets

Pople-style basis sets, such as 6-31G* and 6-311G**, are commonly employed for studies on silylamines.[9] These sets include polarization (d-functions on heavy atoms, p-functions on hydrogen) and diffuse functions, which are important for accurately describing the electron distribution in molecules with lone pairs and polar bonds.[3]

References

- 1. This compound | 13862-16-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 13862-16-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A quantum-chemical study of the structure, vibrations and SiH bond properties of disilylamine, NH(SiH3)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Trisilylamine (N(SiH₃)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Trisilylamine (N(SiH₃)₃), a key compound in materials science and a precursor for silicon nitride deposition.[1][2] The unique planar structure of this compound, in contrast to the pyramidal geometry of trimethylamine and ammonia, has been a subject of significant study. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental in confirming its molecular structure and electronic properties.[3] This document summarizes the key spectroscopic data, outlines detailed experimental protocols for handling this air-sensitive compound, and presents logical workflows for its analysis.

Spectroscopic Data Summary

The spectroscopic signature of this compound is a direct reflection of its D₃h symmetry (assuming free rotation of the SiH₃ groups) or C₃h symmetry (if rotation is restricted), which indicates a planar arrangement of the silicon and nitrogen atoms.[3] This planarity is supported by the number of observed vibrational modes in its IR and Raman spectra, which differs from the expectations for a pyramidal C₃v structure.[3]

Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopies are crucial for confirming the planar Si₃N skeleton of this compound. The observed spectra are interpreted based on a C₃h point group.[4] Key vibrational frequencies for this compound and its deuterated analog are presented below. The simplicity of the infrared spectrum for a molecule with 13 atoms is a notable feature.

Table 1: Key Infrared (IR) and Raman Frequencies for this compound (N(SiH₃)₃)

| Frequency (cm⁻¹) | Intensity | Assignment | Spectroscopy Method | Reference |

| 2180 | - | Si-H Stretch | IR | [5] |

| 2167 | - | Si-H Stretch | IR | |

| 1011 | - | SiH₃ Deformation | IR | [5] |

| 996 | - | Si-N Stretch (asymmetric) | IR | [4] |

| 995 | - | SiH₃ Rocking | IR / Raman | [5] |

| 748 | - | SiH₃ Rocking | IR | [4] |

| 493 | - | Si-N-Si Bend | IR | [5] |

| 490 | - | Si-N-Si Bend | IR | [4] |

Note: Assignments can vary slightly between studies. The differences noted between Raman and infrared values are often attributed to the difference in the state of aggregation (gas vs. solid phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the parent this compound (N(SiH₃)₃) is not extensively reported in the literature, largely due to its high reactivity and volatility (Boiling Point: 52°C).[6] However, predictions can be made based on its structure, and data from related compounds provide valuable context.

-

¹³C NMR: This technique is not applicable as this compound contains no carbon atoms.

-

²⁹Si NMR: ²⁹Si NMR provides direct insight into the silicon environment. The natural abundance of the ²⁹Si isotope is low (4.7%), often necessitating specialized techniques for detection.[3] The spectrum is expected to show a single resonance, confirming the equivalence of the three silicon atoms. For context, ²⁹Si chemical shifts for silicon atoms bonded to four carbon atoms are typically found between -4 and +20 ppm, while a wide range of shifts is possible depending on the substituents.[7] The spectrum may also contain a broad background signal from the glass NMR tube and probe around -110 ppm.[8]

-

¹⁵N NMR: The low natural abundance of ¹⁵N (0.36%) makes its detection challenging without isotopic enrichment.[3] The ¹⁵N chemical shift and the ¹J(²⁹Si,¹⁵N) coupling constant are sensitive to the hybridization and electronic environment of the nitrogen atom. For the related compound Tris(trimethylsilyl)amine ((Me₃Si)₃N), a ¹⁵N chemical shift of -349.8 ppm and a ¹J(²⁹Si,¹⁵N) of 19.3 Hz have been reported, providing strong evidence for the bonding models in silylamines.[3]

Table 2: Predicted and Contextual NMR Data for Silylamines

| Nucleus | Compound | Predicted Signal | Contextual Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

| ¹H | (SiH₃)₃N | Singlet | Data not available | - | |

| ²⁹Si | (SiH₃)₃N | Singlet | Data not available | - | |

| ¹⁵N | (Me₃Si)₃N | Singlet | -349.8 | ¹J(²⁹Si,¹⁵N) = 19.3 | [3] |

Experimental Protocols

This compound is highly sensitive to air and moisture, reacting to liberate ammonia.[9] Therefore, all manipulations require inert atmosphere techniques, such as the use of a Schlenk line or a glove box.[10][11][12]

General Handling of Air-Sensitive Samples

-

Inert Environment : All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). All sample transfers and preparations should be conducted within a glove box or using a Schlenk line.[10]

-

Solvent Degassing : Solvents used for analysis must be thoroughly dried and degassed to remove dissolved oxygen and water.

-

Specialized Glassware : Use of Schlenk-type flasks and filter cannulas for transfers is standard. For sealing samples, ampoules can be flame-sealed under vacuum or inert gas.[11]

Infrared and Raman Spectroscopy Protocol

-

Sample Preparation (Gas Phase IR) : For gas-phase IR, a specialized gas cell with windows transparent in the IR region (e.g., KBr, CsI, or polyethylene for the far-IR) is required.

-

Procedure :

-

Evacuate the gas cell on a vacuum line.

-

Introduce this compound vapor into the cell from a storage vessel, monitoring the pressure with a manometer.

-

Isolate the cell and acquire the spectrum using an FT-IR spectrometer.

-

-

Raman Spectroscopy : Raman spectra of liquid or solid samples can be obtained. The sample can be condensed into a sealed capillary tube under vacuum. The tube is then mounted in the spectrometer and irradiated with a laser source. Long exposure times may be necessary as the compound can be a weak scatterer.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Connect a high-quality NMR tube equipped with a J. Young valve or a similar sealable sidearm to a vacuum line.

-

Introduce a desired amount of deuterated solvent (e.g., benzene-d₆ or toluene-d₈) via vacuum transfer.

-

Condense a small amount of this compound into the NMR tube at liquid nitrogen temperature (-196°C).

-

Flame-seal the tube or close the valve while the sample is frozen to ensure a closed system.

-

Allow the sample to warm to room temperature carefully behind a blast shield.

-

-

Data Acquisition :

-

Acquire standard ¹H spectra.

-

For ²⁹Si or ¹⁵N NMR, extended acquisition times or advanced pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) may be required to overcome the low natural abundance and obtain a sufficient signal-to-noise ratio.[3]

-

To mitigate the broad background signal from the probe and tube in ²⁹Si NMR, a blank spectrum of the solvent can be acquired and subtracted from the sample spectrum.[8]

-

Visualized Workflows and Logic

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the decision-making process based on its molecular symmetry.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logic diagram for determining molecular geometry via vibrational spectroscopy.

References

- 1. US20130209343A1 - Liquid phase synthesis of this compound - Google Patents [patents.google.com]

- 2. Buy this compound | 13862-16-3 [smolecule.com]

- 3. This compound | 13862-16-3 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. pascal-man.com [pascal-man.com]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. gelest.com [gelest.com]

- 10. azooptics.com [azooptics.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

understanding pπ-dπ back-bonding in Trisilylamine

An In-depth Technical Guide to pπ-dπ Back-Bonding in Trisilylamine

Introduction

This compound, N(SiH₃)₃, is a molecule of significant academic and industrial interest, primarily due to its unique molecular structure and bonding characteristics. Unlike its carbon analogue, trimethylamine [N(CH₃)₃], which exhibits a classic trigonal pyramidal geometry with sp³ hybridization at the nitrogen atom, this compound possesses a planar Si₃N skeleton.[1][2] This planarity, coupled with its remarkably low basicity, suggests that the nitrogen lone pair is not localized in an sp³ hybrid orbital but is instead delocalized through a bonding interaction with the silicon atoms.

The traditional and most widely cited explanation for these properties is the formation of a dative π-bond, commonly referred to as pπ-dπ back-bonding.[3][4] This model posits that the lone pair of electrons in the nitrogen's 2p orbital is delocalized into empty, energetically accessible 3d-orbitals on the adjacent silicon atoms. This guide provides a comprehensive overview of the theoretical framework, experimental evidence, and analytical protocols related to understanding pπ-dπ back-bonding in this compound.

Theoretical Framework and Bonding Models

The bonding in this compound is a departure from simple valence bond theory predictions and is best described by considering a combination of orbital interactions.

VSEPR Theory vs. Experimental Observation

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the nitrogen atom in this compound, with three bonding pairs and one lone pair, would be expected to adopt sp³ hybridization, resulting in a trigonal pyramidal geometry similar to ammonia or trimethylamine. However, extensive experimental data from gas-phase electron diffraction and low-temperature X-ray diffraction have unequivocally established that the Si₃N skeleton is planar, with Si-N-Si bond angles of approximately 120°.[5][6][7] This geometry is characteristic of sp² hybridization at the nitrogen center.[3][8]

The pπ-dπ Back-Bonding Model

The planarity of this compound is rationalized by the nitrogen atom adopting sp² hybridization. In this state, the three sp² hybrid orbitals form σ-bonds with the three silicon atoms. The lone pair of electrons resides in the remaining unhybridized 2p orbital, which is oriented perpendicular to the Si₃N molecular plane. Silicon, being a third-period element, possesses vacant 3d orbitals of suitable symmetry to overlap with the nitrogen's filled 2p orbital.

This side-on overlap allows for the delocalization of the nitrogen's lone pair electron density into the d-orbitals of the three silicon atoms, creating a pπ-dπ bond.[4][9] This delocalization results in several key consequences:

-

Planar Geometry : The formation of a π-system requires a planar arrangement of the participating atoms for effective orbital overlap, thus enforcing the trigonal planar geometry.

-

Partial Double Bond Character : The Si-N bonds acquire partial double bond character, leading to a shorter and stronger bond than a typical Si-N single bond.[3]

-

Reduced Basicity : The delocalization of the nitrogen lone pair into the π-system makes it significantly less available for donation to a Lewis acid, explaining why this compound is a very weak base.[8]

Alternative and Complementary Models

While the pπ-dπ model is a powerful classical explanation, modern computational studies, particularly those using Natural Bond Orbital (NBO) analysis, suggest that other factors are significant and may even be dominant.

-

Negative Hyperconjugation : A more nuanced view suggests that delocalization occurs from the nitrogen lone pair orbital (n) into the antibonding σ* orbitals of the silicon-hydrogen bonds (n → σ*Si-H).[1][3] This "negative hyperconjugation" effectively reduces electron density on the nitrogen, lessens lone pair-bond pair repulsion, and strongly favors a planar arrangement.

-

Electrostatic Repulsion : The significant difference in electronegativity between nitrogen and silicon results in a highly polar Si-N bond. The resulting partial positive charges on the silicon atoms lead to electrostatic repulsion, which is minimized in a planar configuration where the silicon atoms are furthest apart.[1]

It is now generally accepted that the planarity and bonding in this compound arise from a combination of these effects, with negative hyperconjugation and electrostatic repulsion being significant contributors alongside a modest role from classical pπ-dπ interactions.[3]

Experimental Evidence

The theoretical models are substantiated by a wealth of experimental data from structural and spectroscopic techniques.

Structural Characterization

-

Gas-Phase Electron Diffraction (GED) : Seminal studies, notably by Beagley and Conrad in 1970, provided precise measurements of the gas-phase structure. They determined the Si-N-Si bond angle to be 119.7 ± 0.1° and the Si-N bond length to be 1.734 ± 0.002 Å.[5][7] The bond angle is virtually identical to the ideal 120° for a planar sp² center.

-

X-ray Crystallography : Low-temperature (115 K) X-ray diffraction studies confirmed the planar structure in the solid state.[6][10] These studies reported a mean Si-N bond length of 1.730(5) Å.[3][6] This bond length is significantly shorter than a typical Si-N single bond (approx. 1.86 Å), providing strong evidence for partial double bond character.[3]

Spectroscopic Characterization

-

Vibrational Spectroscopy (IR & Raman) : The vibrational spectra of this compound are consistent with a planar molecule belonging to the C₃ₕ point group, as opposed to the C₃ᵥ point group expected for a pyramidal structure.[1] The number and activity of the observed vibrational modes, particularly the skeletal frequencies, support the planar model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁵N and ²⁹Si NMR spectroscopy are powerful tools for probing the electronic environment of the nitrogen and silicon nuclei. The chemical shifts (δ) and spin-spin coupling constants (¹J(²⁹Si,¹⁵N)) are sensitive to hybridization and electron delocalization. The observed values in silylamines are consistent with bonding models involving significant delocalization of the nitrogen lone pair.[1]

Quantitative Data Presentation

The key structural and spectroscopic data for this compound are summarized below.

Table 1: Structural Parameters of this compound

| Parameter | Gas-Phase Electron Diffraction | Low-Temperature X-ray Diffraction |

|---|---|---|

| Si-N Bond Length | 1.734 ± 0.002 Å[5][7] | 1.730(5) Å[3][6] |

| Si-N-Si Bond Angle | 119.7 ± 0.1°[5][7] | N/A |

| Molecular Geometry | Planar Si₃N Skeleton[5][7] | Planar Si₃N Skeleton[6] |

| Point Group | C₃ₕ (effective)[1] | C₃ₕ[6] |

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| E' Skeletal Stretch | 996 | Antisymmetric Si-N-Si stretching |

| A₁' Skeletal Stretch | 490 | Symmetric Si-N-Si stretching |

| Si-H Stretch | 2167 | Stretching of Si-H bonds |

| SiH₃ Rocking | 748 | Rocking motion of the silyl groups |

Visualizations of Bonding and Logic

The following diagrams illustrate the core concepts of bonding in this compound.

Caption: Orbital overlap in pπ-dπ back-bonding.

Caption: Logical flow from observation to bonding theory.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a silyl halide with ammonia. The following protocol is a representative example based on established methods.[7][11]

-

Apparatus Setup : A vacuum line apparatus equipped with multiple cold traps is required. The reaction vessel is a flask connected to the vacuum line, designed to be cooled with a liquid nitrogen bath (-196 °C).

-

Reactant Condensation : Monochlorosilane (SiH₃Cl) gas is condensed into the reaction vessel, which is cooled to -196 °C. A stoichiometric excess of ammonia (NH₃) gas is then condensed on top of the frozen SiH₃Cl. A typical molar ratio is 4:3 NH₃ to SiH₃Cl to drive the reaction to completion:

-

3SiH₃Cl + 4NH₃ → N(SiH₃)₃ + 3NH₄Cl

-

-

Reaction : The reaction vessel is isolated from the vacuum line and allowed to warm slowly. The reaction proceeds as the reactants melt and mix. The mixture may be held at a temperature between -100 °C and 0 °C for several hours to ensure completion.[11]

-

Purification : The volatile products (this compound, excess ammonia, and any side products like disilylamine) are separated from the solid ammonium chloride byproduct via fractional condensation. The product mixture is passed through a series of U-traps held at progressively lower temperatures (e.g., -64 °C, -126 °C, and -196 °C). This compound is collected in the trap that retains compounds with its specific volatility, while more volatile components pass to colder traps and less volatile ones are retained in warmer traps.

-

Characterization : The purity of the collected this compound fraction is confirmed using Infrared (IR) spectroscopy by comparing the observed spectrum with literature data.[7]

Structural Analysis by Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of volatile compounds like this compound is classically performed using GED.[12]

-

Sample Introduction : A gaseous stream of purified this compound is effused through a fine nozzle into a high-vacuum diffraction chamber (e.g., < 10⁻⁶ mbar).[12]

-

Electron Beam Interaction : A high-energy beam of electrons (e.g., 40-60 keV) is passed through the gas stream, perpendicular to its flow. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Data Collection : The scattered electrons produce a diffraction pattern consisting of concentric rings on a detector (historically a photographic plate, now typically a CCD or other electronic detector).[12] The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis :

-

The raw 2D pattern is radially averaged to produce a 1D intensity curve.

-

A theoretical scattering intensity curve is calculated based on a structural model of the molecule defined by bond lengths, bond angles, and torsional angles.

-

The background atomic scattering is subtracted from the total experimental intensity to yield the molecular scattering intensity.[12]

-

A least-squares refinement process is used to adjust the parameters of the theoretical model (bond lengths, angles) until the calculated intensity curve provides the best possible fit to the experimental molecular scattering curve. This process yields the final, high-precision structural parameters.[12]

-

Spectroscopic Analysis by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity, purity, and structural features of this compound.

-

Sample Preparation : An IR-transparent gas cell (typically 10 cm path length) with KBr or CsI windows is evacuated. A sample of purified this compound is introduced into the cell as a gas to a pressure of several millibars.

-

Data Acquisition : The gas cell is placed in the sample beam of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the evacuated cell is recorded first. Then, the sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Spectral Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key features include the strong Si-H stretching band around 2167 cm⁻¹ and the intense E' skeletal stretching mode near 996 cm⁻¹, which is characteristic of the planar Si₃N framework. The absence of bands expected for a pyramidal (C₃ᵥ) structure and the presence of those consistent with a planar (C₃ₕ) structure provide confirmatory evidence of its geometry.

References

- 1. This compound | 13862-16-3 | Benchchem [benchchem.com]

- 2. quora.com [quora.com]

- 3. Buy this compound | 13862-16-3 [smolecule.com]

- 4. inorganic chemistry - Hybridization of nitrogen in this compound, (SiH3)3N? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. New electron-diffraction study of the molecular dimensions and planarity of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Crystal and molecular structure of this compound at 115 K - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Tris(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 10. This compound | H9NSi3 | CID 139631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP3116637A1 - Method for producing pure this compound - Google Patents [patents.google.com]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Lewis Basicity and Proton Affinity of Trisilylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisilylamine (N(SiH₃)₃), the silicon analogue of trimethylamine, presents a fascinating case study in chemical bonding and reactivity. Despite the nitrogen atom possessing a lone pair of electrons, this compound is a remarkably weak Lewis base, in stark contrast to its carbon counterpart. This technical guide provides a comprehensive examination of the factors governing the low Lewis basicity and proton affinity of this compound. It synthesizes structural data, theoretical models, and experimental methodologies to offer a detailed understanding of its unique electronic properties.

The Anomaly of this compound's Lewis Basicity

Lewis basicity is defined by the ability of a molecule to donate a pair of electrons to a Lewis acid. Amines, such as trimethylamine (N(CH₃)₃), are classic examples of Lewis bases due to the lone pair of electrons on the nitrogen atom. However, this compound (TSA) deviates significantly from this trend, exhibiting virtually no basicity.[1] This phenomenon is attributed to the delocalization of the nitrogen lone pair, which reduces its availability for donation to a Lewis acid.[2][3]

The primary explanations for this electron delocalization are:

-

pπ-dπ Back-bonding: This traditional model posits that the nitrogen lone pair, residing in a 2p orbital, is delocalized into the empty, energetically accessible 3d orbitals of the three adjacent silicon atoms. This interaction creates partial double bond character in the N-Si bonds.[4][5]

-

Negative Hyperconjugation: A more current and widely accepted explanation supported by Natural Bond Orbital (NBO) analysis involves the delocalization of the nitrogen lone pair (n) into the antibonding sigma orbitals (σ) of the silicon-hydrogen bonds (n → σSi-H). This delocalization effectively disperses the electron density from the nitrogen atom.

These delocalization effects enforce a planar or near-planar geometry around the nitrogen atom, leading to sp² hybridization, which is a significant departure from the sp³ hybridization and pyramidal geometry of trimethylamine.[4][5] The planarity and delocalized nature of the lone pair are the fundamental reasons for the dramatically reduced Lewis basicity of this compound.[2]

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) is a quantitative measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction:

B + H⁺ → BH⁺

To contextualize the weak basicity of this compound, it is useful to compare the known proton affinities of ammonia and its carbon analogue, trimethylamine.

Quantitative Data Summary

The structural and thermochemical differences between this compound and trimethylamine are summarized below. These data quantitatively illustrate the unique nature of this compound.

| Property | This compound (N(SiH₃)₃) | Trimethylamine (N(CH₃)₃) | Ammonia (NH₃) |

| Proton Affinity (kJ/mol) | Value not experimentally established; known to be very low | 942 | 854 |

| Geometry around Nitrogen | Trigonal Planar | Trigonal Pyramidal | Trigonal Pyramidal |

| Hybridization of Nitrogen | sp² | sp³ | sp³ |

| X-N-X Bond Angle | ~119.7° (Si-N-Si) | ~108° (C-N-C) | ~107.8° (H-N-H) |

| Nature of N Lone Pair | Delocalized (in p-orbital) | Localized (in sp³ orbital) | Localized (in sp³ orbital) |

Data sourced from multiple references.

Experimental Protocols

Determination of Proton Affinity / Gas-Phase Basicity

The proton affinity of a compound is typically determined experimentally using gas-phase ion chemistry techniques, most notably mass spectrometry.

Methodology: Proton Transfer Equilibrium Mass Spectrometry

-

Sample Introduction: The compound of interest (A) and a reference compound (B) with a known proton affinity are introduced into the high-vacuum chamber of a mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or a quadrupole mass spectrometer.

-

Ionization & Protonation: A reagent gas is used to generate protonated species of both the analyte and the reference base, creating ions AH⁺ and BH⁺.

-

Equilibrium Reaction: The protonated and neutral species are allowed to interact in the gas phase, reaching an equilibrium for the proton transfer reaction: AH⁺ + B ⇌ A + BH⁺

-

Ion Detection: The relative abundances (intensities) of the ions AH⁺ and BH⁺ at equilibrium are measured by the mass spectrometer's detector.

-

Calculation: The equilibrium constant (K_eq) is calculated from the ratio of ion intensities and the known partial pressures of the neutral species. The Gibbs free energy change (ΔG) for the reaction is then determined using the equation ΔG = -RT ln(K_eq). The gas-phase basicity is the negative of this ΔG. The proton affinity (ΔH) can be derived by accounting for entropy changes. By bracketing the unknown compound with a series of reference bases, a precise proton affinity can be established.

Structural Determination

The planar geometry of this compound has been confirmed by gas-phase electron diffraction and low-temperature X-ray diffraction studies.

Methodology: Gas-Phase Electron Diffraction

-

Sample Preparation: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical models, precise information about bond lengths (N-Si, Si-H) and bond angles (Si-N-Si) can be extracted, confirming the molecule's geometry.

Synthesis of this compound for Basicity Studies

A common laboratory and industrial-scale synthesis of this compound involves the reaction of a monohalosilane with ammonia.

Methodology: Reaction of Monochlorosilane with Ammonia

-

Reaction Setup: Anhydrous ammonia gas is slowly added to a solution of monochlorosilane (SiH₃Cl) in an anhydrous solvent (e.g., toluene) at low temperatures (e.g., -78 °C) in a reaction flask.

-

Nucleophilic Substitution: The reaction proceeds via nucleophilic attack of ammonia on the silicon atom, with the overall stoichiometry: 3SiH₃Cl + 4NH₃ → N(SiH₃)₃ + 3NH₄Cl(s)

-

Byproduct Formation: A solid precipitate of ammonium chloride (NH₄Cl) is formed during the reaction.

-

Workup and Isolation: The reaction mixture is warmed to room temperature and then filtered to remove the solid ammonium chloride.

-

Purification: this compound is isolated from the filtrate by fractional distillation. The purity of the final product can be confirmed using techniques like ¹H NMR.

Visualizations

Figure 1: Structural and electronic comparison of trimethylamine and this compound.

Figure 2: Experimental workflow for determining gas-phase basicity and proton affinity.

Figure 3: Theoretical models for lone pair delocalization in this compound.

References

- 1. quora.com [quora.com]

- 2. This compound | 13862-16-3 | Benchchem [benchchem.com]

- 3. quora.com [quora.com]

- 4. Which one is more basic between N(CH3)3 and N(SiH3)3 and why???? - askIITians [askiitians.com]

- 5. Welcome to Chem Zipper.com......: Which is more basic N(CH3)3 or N(SiH3)3 , explain? [chemzipper.com]

The Thermal Decomposition of Trisilylamine: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Thermal Decomposition Mechanism

The thermal decomposition of Trisilylamine is believed to proceed through a free-radical chain reaction mechanism. The process can be broadly divided into initiation, propagation, and termination steps.

Initiation

The primary initiation step is the homolytic cleavage of the weakest bond in the molecule, the silicon-nitrogen (Si-N) bond, to generate a silyl radical (•SiH₃) and a disilylamino radical (•N(SiH₃)₂).

Reaction: N(SiH₃)₃ → •N(SiH₃)₂ + •SiH₃

Propagation

Following initiation, the highly reactive radicals participate in a series of propagation reactions. A key proposed step is the abstraction of a hydrogen atom from a stable TSA molecule by a silyl radical, leading to the formation of silane (SiH₄) and another radical species.

Reaction: •SiH₃ + N(SiH₃)₃ → SiH₄ + •N(SiH₂(SiH₃))₂

Further reactions involving the generated radicals are expected to occur, leading to the formation of larger silyl-nitrogen compounds and eventually the building blocks for silicon nitride film growth in a CVD process.

Termination

The chain reaction is terminated by the combination of radical species.

Possible Termination Reactions:

-

•SiH₃ + •SiH₃ → Si₂H₆ (Disilane)

-

•N(SiH₃)₂ + •SiH₃ → N(SiH₃)₃ (Recombination)

-

•N(SiH₃)₂ + •N(SiH₃)₂ → N₂(SiH₃)₄ (Tetrakis(silyl)hydrazine)

The overall decomposition can be visualized as a complex network of reactions.

Quantitative Data

As of the latest literature review, specific experimental values for the kinetic parameters of this compound thermal decomposition, such as activation energy and pre-exponential factor, are not well-documented in publicly accessible sources. The following table is presented as a template for organizing such data once it becomes available through experimental or computational studies.

| Parameter | Value | Units | Conditions (Temperature, Pressure) | Source |

| Activation Energy (Ea) | Data Not Available | kJ/mol | - | - |

| Pre-exponential Factor (A) | Data Not Available | s⁻¹ | - | - |

| Reaction Order | Data Not Available | - | - | - |

| Key Product Yields | ||||

| Silane (SiH₄) | Data Not Available | % | - | - |

| Ammonia (NH₃) | Data Not Available | % | - | - |

| Hydrogen (H₂) | Data Not Available | % | - | - |

Experimental Protocols

The study of this compound's thermal decomposition requires specialized equipment due to its pyrophoric and moisture-sensitive nature. Below are generalized methodologies for key experiments.

Gas-Phase Pyrolysis in a Flow Reactor

This method allows for the study of decomposition kinetics and product distribution under controlled temperature and pressure.

Methodology:

-

Reactor Setup: A quartz or stainless steel tubular flow reactor is heated to the desired temperature (e.g., 400-800 °C) using a tube furnace.

-

Precursor Delivery: this compound is stored in a temperature-controlled bubbler. A carrier gas (e.g., Argon, Nitrogen) is passed through the bubbler to transport TSA vapor into the reactor. Mass flow controllers are used to precisely regulate the flow rates of the carrier gas and any diluent gases.

-

Reaction: The TSA/carrier gas mixture flows through the heated zone of the reactor, where thermal decomposition occurs. The residence time in the reactor is controlled by the total flow rate and the reactor volume.

-

Product Analysis: The effluent from the reactor is directed to an analytical system.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile decomposition products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect and quantify infrared-active species in the gas phase.

-

-

Data Acquisition: The concentrations of reactants and products are measured as a function of temperature and residence time to determine reaction rates and kinetic parameters.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is loaded into a TGA pan in an inert atmosphere (e.g., inside a glovebox).

-

TGA Measurement: The TGA instrument is purged with an inert gas (e.g., Nitrogen, Argon). The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the mass loss at different stages. Kinetic parameters can be estimated using various kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa).

Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and energetics where experimental data is scarce.

Methodology:

-

Model Building: The molecular structures of this compound, proposed intermediates, and transition states are built in silico.

-

Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations.

-